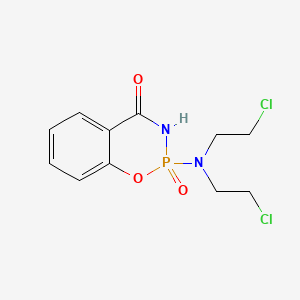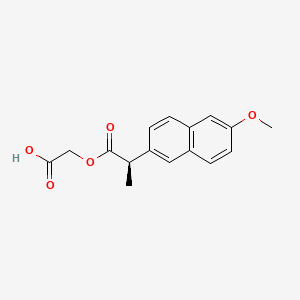
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- is a nonsteroidal anti-inflammatory molecule (NSAID). It is known for its significant anti-inflammatory, analgesic, and antipyretic properties. The (S)-enantiomer of this compound is notably more active than its ®-enantiomer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- typically involves the esterification of 6-methoxy-2-naphthylacetic acid. The reaction conditions often include the use of carboxymethylating agents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing catalysts to accelerate the reaction and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The compound’s molecular targets include the COX enzymes, and its pathways involve the suppression of prostaglandin synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with comparable effects on COX enzymes.
Acetaminophen: Although not an NSAID, it shares some analgesic properties with the compound.
Uniqueness
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- is unique due to its higher activity as the (S)-enantiomer compared to the ®-enantiomer. This enantiomeric specificity makes it more effective in its anti-inflammatory and analgesic actions .
Eigenschaften
CAS-Nummer |
97699-68-8 |
|---|---|
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
2-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyacetic acid |
InChI |
InChI=1S/C16H16O5/c1-10(16(19)21-9-15(17)18)11-3-4-13-8-14(20-2)6-5-12(13)7-11/h3-8,10H,9H2,1-2H3,(H,17,18)/t10-/m1/s1 |
InChI-Schlüssel |
AFKOPSOLFOZNHU-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


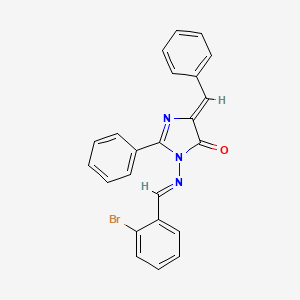
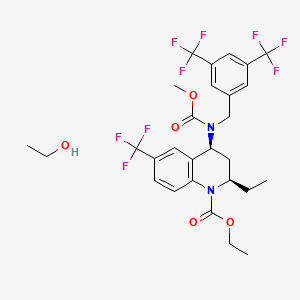
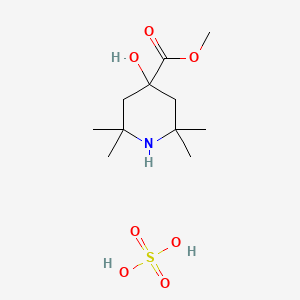
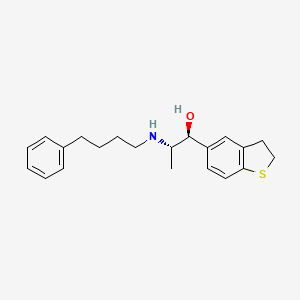
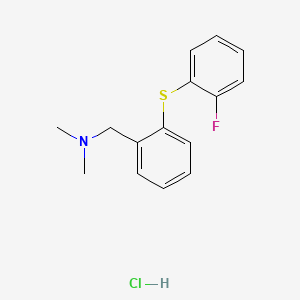
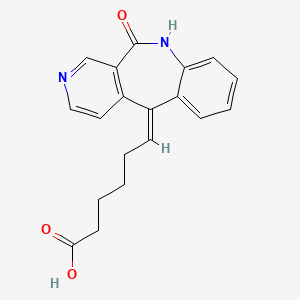
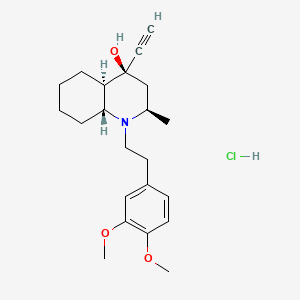
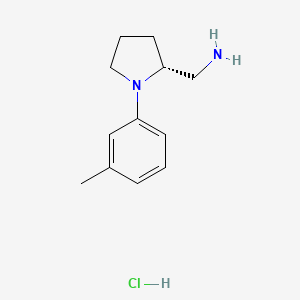

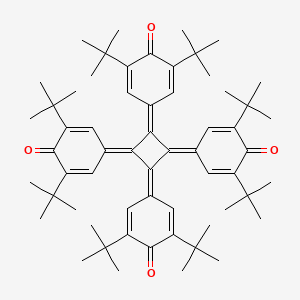
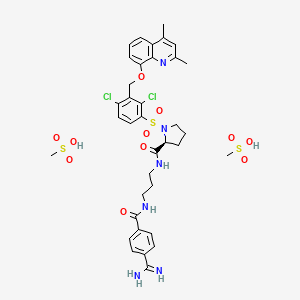

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
